2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a methoxyphenoxy group and a quinolinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenoxy halide.
Coupling with Quinoline Derivative: The 2-methoxyphenoxy halide is then reacted with 8-aminoquinoline in the presence of a base to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(quinolin-8-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methoxyphenoxy group may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenoxy)-N-(quinolin-8-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenoxy)-N-(quinolin-8-yl)ethylamine: Similar structure but with an ethylamine linkage instead of an acetamide linkage.
Uniqueness
2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenoxy and quinolinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-2-3-10-16(15)23-12-17(21)20-14-8-4-6-13-7-5-11-19-18(13)14/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
GVFMGWFHSSKRLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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